An In-depth Technical Guide to the Synthesis of 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde
An In-depth Technical Guide to the Synthesis of 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde
This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde. The content is structured to provide researchers, scientists, and drug development professionals with a robust understanding of the synthetic strategy, the underlying chemical principles, and a practical, step-by-step guide for laboratory execution.
Introduction and Strategic Overview
4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a thiophene core functionalized with both a reactive aldehyde group and a phenylethynyl moiety, makes it a valuable intermediate for the synthesis of more complex molecules.
The most direct and efficient synthetic route to this target molecule is through a Sonogashira cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction joins a terminal alkyne (phenylacetylene) with an aryl halide (a 4-halothiophene-2-carbaldehyde).[2] The aldehyde group on the thiophene ring is generally well-tolerated under the mild conditions of the Sonogashira coupling.[3]
This guide will detail two well-established protocols for this transformation: a traditional copper-co-catalyzed Sonogashira coupling and a more modern copper-free variant. The choice between these methods may depend on the specific laboratory setup, desired purity profile, and tolerance of the starting materials to residual copper.
Mechanistic Insight: The Sonogashira Coupling
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and, in its classic form, co-catalyzed by a copper(I) salt.[1]
The catalytic cycle can be visualized as two interconnected cycles: a palladium cycle and a copper cycle.
Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.
In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-halothiophene-2-carbaldehyde). Concurrently, in the copper cycle, the terminal alkyne (phenylacetylene) is deprotonated by a base and reacts with the copper(I) salt to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex. Finally, reductive elimination from the resulting palladium(II) intermediate yields the desired product and regenerates the active Pd(0) catalyst.[4]
Copper-free Sonogashira reactions proceed through a similar palladium cycle, but the activation of the alkyne is thought to involve direct interaction with a palladium species or the base.[4] These protocols can be advantageous in simplifying purification and avoiding potential issues with copper toxicity in biological applications.[2]
Experimental Protocols
The following protocols are designed to be robust and reproducible. It is recommended that all reactions are carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the catalyst and unwanted side reactions.
Starting Materials and Reagents
| Reagent | CAS Number | Supplier Recommendation | Purity | Notes |
| 4-Bromothiophene-2-carbaldehyde | 3140-93-2 | Major chemical suppliers | ≥97% | Can be substituted with 4-iodothiophene-2-carbaldehyde for higher reactivity. |
| Phenylacetylene | 536-74-3 | Major chemical suppliers | ≥98% | Should be freshly distilled if purity is a concern. |
| Pd(PPh₃)₂Cl₂ | 13965-03-2 | Major chemical suppliers | ≥98% | Air-stable palladium(II) precatalyst. |
| Copper(I) iodide (CuI) | 7681-65-4 | Major chemical suppliers | ≥98% | For the traditional protocol. |
| Triethylamine (Et₃N) | 121-44-8 | Major chemical suppliers | ≥99.5% | Should be distilled from CaH₂. |
| Tetrahydrofuran (THF) | 109-99-9 | Major chemical suppliers | Anhydrous | Use a freshly opened bottle or dry over sodium/benzophenone. |
| [DTBNpP]Pd(crotyl)Cl | N/A | Specialized suppliers | N/A | Air-stable, monoligated precatalyst for copper-free protocol.[5] |
| 2,2,6,6-Tetramethylpiperidine (TMP) | 768-66-1 | Major chemical suppliers | ≥98% | For the copper-free protocol.[5] |
| Dimethyl sulfoxide (DMSO) | 67-68-5 | Major chemical suppliers | Anhydrous | For the copper-free protocol.[5] |
Protocol 1: Traditional Copper-Co-Catalyzed Sonogashira Coupling
This protocol is a well-established method for the Sonogashira coupling and is often a reliable starting point for this type of transformation.[3]
Step-by-Step Procedure:
-
Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromothiophene-2-carbaldehyde (1.0 mmol, 191 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg, 2 mol%), and CuI (0.04 mmol, 7.6 mg, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 0.28 mL) via syringe.
-
Addition of Phenylacetylene: Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise to the stirred solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde as a solid.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol offers an alternative that avoids the use of a copper co-catalyst, which can simplify purification and be beneficial for certain applications.[5][6]
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 4-bromothiophene-2-carbaldehyde (0.5 mmol, 95.5 mg) and [DTBNpP]Pd(crotyl)Cl (0.0125 mmol, 2.5 mol%).[5]
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous DMSO (2.5 mL) via syringe. Then, add 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol, 0.17 mL) via syringe.
-
Addition of Phenylacetylene: Finally, add phenylacetylene (0.8 mmol, 0.09 mL) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is anticipated to reach completion within 2-4 hours.[5]
-
Work-up: Upon completion, quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Extraction and Drying: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Product Characterization
The final product, 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde, should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Molecular Formula | C₁₃H₈OS |
| Molecular Weight | 212.27 g/mol |
| Appearance | Expected to be a yellow solid.[7] |
| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate. Insoluble in water. |
| CAS Number | 175203-58-4[8] |
Spectroscopic Data (Predicted)
While specific literature data for the target molecule is scarce, the following are predicted ¹H and ¹³C NMR chemical shifts based on analogous compounds such as 4-(phenylethynyl)benzaldehyde and other substituted thiophenes.[9][10][11]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 9.9-10.1 (s, 1H, -CHO)
-
δ 7.8-8.0 (d, 1H, Thiophene-H)
-
δ 7.6-7.8 (d, 1H, Thiophene-H)
-
δ 7.5-7.6 (m, 2H, Phenyl-H)
-
δ 7.3-7.4 (m, 3H, Phenyl-H)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 182-184 (-CHO)
-
δ 140-142 (Thiophene-C)
-
δ 135-137 (Thiophene-C)
-
δ 131-133 (Phenyl-C)
-
δ 128-130 (Phenyl-C)
-
δ 128-129 (Phenyl-C)
-
δ 122-124 (Thiophene-C)
-
δ 121-123 (Phenyl-C)
-
δ 93-95 (-C≡C-)
-
δ 87-89 (-C≡C-)
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst, poor quality reagents/solvents, insufficient reaction time. | Ensure all reagents and solvents are anhydrous. Use freshly opened or distilled solvents. Increase reaction time or gently heat the reaction mixture (e.g., to 40-60 °C). |
| Formation of Side Products | Homocoupling of phenylacetylene (Glaser coupling), catalyst decomposition. | For the traditional protocol, ensure rigorous exclusion of oxygen. For the copper-free protocol, ensure the correct stoichiometry of reagents. |
| Difficult Purification | Co-elution of product with starting materials or byproducts. | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |
Conclusion
The synthesis of 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde is readily achievable through the Sonogashira cross-coupling reaction. Both the traditional copper-co-catalyzed and the modern copper-free protocols offer viable pathways to this valuable synthetic intermediate. The choice of method will depend on the specific requirements of the research project. Careful execution of the experimental procedure, including the use of high-purity, anhydrous reagents and an inert atmosphere, is crucial for achieving a high yield of the desired product. The characterization data provided, though predictive, offers a solid baseline for the verification of the final compound.
References
- Harjani, J. R., Abraham, T. J., Gomez, A. T., Garcia, M. T., Singer, R. D., & Scammells, P. J. (n.d.).
- Synthesis and Characterization of the Novel Thiophene Derivatives. (2019, March 16).
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.).
- Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.).
- Sonogashira coupling. (n.d.). Wikipedia.
- Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. (2018, November 16).
- Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Deriv
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Publishing.
- Application Notes and Protocols: 3,4-Dibromothiophene-2-carbaldehyde as a Precursor for Pharmaceutical Intermedi
- Flow Chemistry: Sonogashira Coupling. (n.d.).
- RU2524961C1 - Method of producing phenylethynyl derivatives of aromatic compounds. (n.d.).
- Supplementary Information Cross-coupling reactions catalyzed by an N- heterocyclic carbene-Pd(II) complex under aerobic and CuI-. (n.d.). The Royal Society of Chemistry.
- Naturally occurring thiophenes: isolation, purification, structural elucidation, and evalu
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (n.d.). Organic Chemistry Portal.
- Mechanistic features of the copper-free Sonogashira reaction
- 4-(2-PHENYLETHYNYL)THIOPHENE-2-CARBALDEHYDE | CAS 175203-58-4. (n.d.).
- SUPPORTING INFORM
- 1 - Supporting Inform
- Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Inform
- A Comparative Guide to 1H and 13C NMR Characterization of 3-Thienyl Substituted Compounds. (n.d.). BenchChem.
- Palladium-Supported Polydopamine-Coated NiFe2O4@TiO2: A Sole Photocatalyst for Suzuki and Sonogashira Coupling Reactions under Sunlight Irradi
- Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (2021, June 25).
- Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst | Kuwait Journal of Science. (2021, June 24).
- Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives | European Journal of Chemistry. (n.d.).
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-(2-PHENYLETHYNYL)THIOPHENE-2-CARBALDEHYDE | CAS 175203-58-4 [matrix-fine-chemicals.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
